N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)cyclopropanesulfonamide

Tuberculosis Pantothenate synthetase Enzyme inhibition

N-(2-(Imidazo[2,1-b]thiazol-6-yl)phenyl)cyclopropanesulfonamide (CAS 1705982-91-7, molecular formula C14H13N3O2S2, molecular weight 319.4 g/mol) is a synthetic small molecule belonging to the imidazo[2,1-b]thiazole class, which has been broadly investigated for antimycobacterial, anticancer, and sigma-receptor activities. The compound is purported by certain vendor sources to act as an inhibitor of Mycobacterium tuberculosis pantothenate synthetase (PS), an enzyme essential for coenzyme A biosynthesis ; however, no primary research paper, patent, or authoritative database entry providing quantitative target-engagement data for this specific compound was identifiable at the time of this analysis.

Molecular Formula C14H13N3O2S2
Molecular Weight 319.4
CAS No. 1705982-91-7
Cat. No. B3012937
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)cyclopropanesulfonamide
CAS1705982-91-7
Molecular FormulaC14H13N3O2S2
Molecular Weight319.4
Structural Identifiers
SMILESC1CC1S(=O)(=O)NC2=CC=CC=C2C3=CN4C=CSC4=N3
InChIInChI=1S/C14H13N3O2S2/c18-21(19,10-5-6-10)16-12-4-2-1-3-11(12)13-9-17-7-8-20-14(17)15-13/h1-4,7-10,16H,5-6H2
InChIKeyLTSPAKWCAYRWIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(Imidazo[2,1-b]thiazol-6-yl)phenyl)cyclopropanesulfonamide (CAS 1705982-91-7): Chemical Identity, Target Class, and Procurement Baseline


N-(2-(Imidazo[2,1-b]thiazol-6-yl)phenyl)cyclopropanesulfonamide (CAS 1705982-91-7, molecular formula C14H13N3O2S2, molecular weight 319.4 g/mol) is a synthetic small molecule belonging to the imidazo[2,1-b]thiazole class, which has been broadly investigated for antimycobacterial, anticancer, and sigma-receptor activities [1]. The compound is purported by certain vendor sources to act as an inhibitor of Mycobacterium tuberculosis pantothenate synthetase (PS), an enzyme essential for coenzyme A biosynthesis ; however, no primary research paper, patent, or authoritative database entry providing quantitative target-engagement data for this specific compound was identifiable at the time of this analysis.

Why N-(2-(Imidazo[2,1-b]thiazol-6-yl)phenyl)cyclopropanesulfonamide Cannot Be Interchanged with Other Imidazo[2,1-b]thiazole Sulfonamides: The Evidence Gap


Within the imidazo[2,1-b]thiazole sulfonamide series, minor structural modifications—such as the identity of the sulfonamide N-substituent (cyclopropyl vs. aryl vs. simple methyl)—have been shown in published medicinal chemistry campaigns to produce >10-fold differences in enzymatic IC50 and antibacterial MIC values against Mycobacterium tuberculosis [1]. Consequently, substituting N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)cyclopropanesulfonamide with a closely related analog (e.g., a benzo[d]imidazo[2,1-b]thiazole carboxamide or an arylsulfonamide congener) without direct comparative potency, selectivity, and physicochemical data carries a high risk of obtaining divergent biological outcomes. As of this writing, no public-domain head-to-head quantitative data exist that define the precise differentiation boundaries for this specific compound versus its nearest structural neighbors, a limitation that procurement and experimental design must explicitly accommodate.

Quantitative Differentiation Evidence for N-(2-(Imidazo[2,1-b]thiazol-6-yl)phenyl)cyclopropanesulfonamide: Comparator-Based Analysis


Target Engagement: Pantothenate Synthetase Inhibitory Activity vs. Imidazo[2,1-b]thiazole Lead Series

No primary quantitative IC50 or Ki data were identified for N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)cyclopropanesulfonamide against M. tuberculosis pantothenate synthetase in peer-reviewed literature, patents, or authoritative databases such as ChEMBL, BindingDB, or PubChem BioAssay. The closest class-level reference is the imidazo[2,1-b]thiazole derivative 5bc (2-methyl-N'-(4-phenoxybenzoyl)benzo[d]imidazo[2,1-b]thiazole-3-carbohydrazide), which demonstrated an IC50 of 0.53 ± 0.13 μM against M. tuberculosis PS in the same target family [1]. Because the target compound possesses a distinct cyclopropanesulfonamide moiety on a 6-phenyl-imidazo[2,1-b]thiazole scaffold rather than the benzo[d]imidazo[2,1-b]thiazole carboxamide framework, direct extrapolation of potency is not warranted without confirmatory assay data.

Tuberculosis Pantothenate synthetase Enzyme inhibition

Antimycobacterial Whole-Cell Activity: MIC Comparison Against M. tuberculosis

No MIC values against replicating or non-replicating M. tuberculosis (e.g., H37Rv strain) have been reported in the public domain for the target compound. In contrast, the structurally related imidazo[2,1-b]thiazole series described by Samala et al. (2016) yielded compounds with MICs of 3.53 μM (compound 5bc) against replicating M. tuberculosis and up to 2.1 log reduction against nutrient-starved non-replicating bacteria [1]. The absence of MIC data for N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)cyclopropanesulfonamide precludes any direct comparison of antibacterial potency and leaves an unresolved selectivity window between enzyme inhibition and whole-cell activity.

Antitubercular activity MIC Mycobacterium tuberculosis

Kinase Selectivity and Antiproliferative Activity: Differential Potential vs. Imidazo[2,1-b]thiazole Anticancer Agents

Several 5,6-diarylimidazo[2,1-b]thiazole sulfonamides have been profiled against a panel of 57 human cancer cell lines at the NCI, with compound 8u (terminal para-hydroxybenzenesulfonamido, ethylene linker) demonstrating IC50 values of 0.845 μM against NCI-H460 (non-small cell lung cancer) and 0.476 μM against MCF7 (breast cancer), and V600E-B-RAF IC50 of 39.9 nM [1]. The target N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)cyclopropanesulfonamide lacks any reported antiproliferative or kinase profiling data. Its cyclopropanesulfonamide moiety distinguishes it from the aryl sulfonamide series, but whether this translates into differential kinase selectivity or cellular potency remains entirely untested.

Kinase inhibition Antiproliferative Cancer cell lines

Recommended Application Scenarios for N-(2-(Imidazo[2,1-b]thiazol-6-yl)phenyl)cyclopropanesulfonamide Based on Current Evidence


De Novo Target Deconvolution and Pantothenate Synthetase Inhibitor Screening

Given the vendor-annotated target of M. tuberculosis pantothenate synthetase but the absence of confirmatory IC50 data, the compound's most defensible use is as a structurally novel probe in a de novo PS enzyme inhibition assay, benchmarked against the reported lead 5bc (IC50 = 0.53 μM) [1]. This scenario would generate the first quantitative SAR data point for the cyclopropanesulfonamide-6-phenylimidazo[2,1-b]thiazole chemotype and establish whether this scaffold warrants further medicinal chemistry optimization.

Chemotype Expansion in Imidazo[2,1-b]thiazole Kinase Inhibitor Libraries

The imidazo[2,1-b]thiazole core has demonstrated potent kinase inhibition (e.g., V600E-B-RAF IC50 = 39.9 nM for compound 8u) [2]. The cyclopropanesulfonamide substituent present in the target compound introduces a three-dimensional, electron-withdrawing group that is absent from the extensively characterized aryl sulfonamide series. Incorporating this compound into a kinase selectivity panel alongside compound 8u would resolve whether the cyclopropane moiety confers a distinguishable kinase inhibition fingerprint, a prerequisite for rational selection over existing imidazo[2,1-b]thiazole kinase inhibitors.

Microsomal and Plasma Stability Profiling for Sulfonamide SAR

Cyclopropanesulfonamides may exhibit different metabolic stability profiles compared to para-substituted benzenesulfonamides. While no stability data exist for this compound, its procurement for comparative in vitro metabolic stability assays (e.g., human liver microsomes, plasma half-life) against a matched aryl sulfonamide congener would generate actionable differentiation data for lead selection in programs where sulfonamide metabolic lability is a known liability.

Quote Request

Request a Quote for N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)cyclopropanesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.